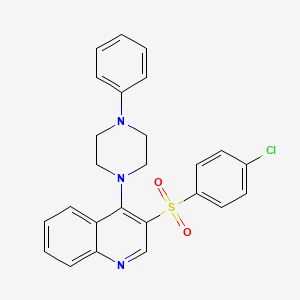

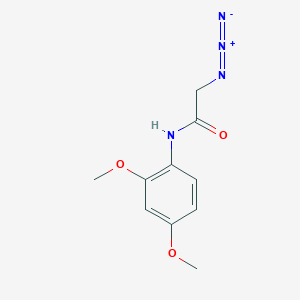

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

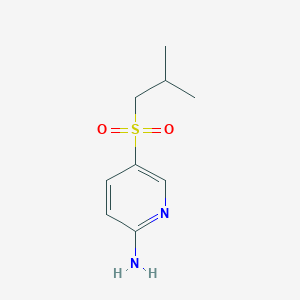

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride, also known as DMPP, is a synthetic compound used in scientific research. It is a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. DMPP is commonly used in laboratory experiments to study the effects of beta-adrenergic receptor activation on various physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Compound 2, a ketonic Mannich base derived from 2-acetylthiophene, was used in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process included reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans, yielding dithiocarbamates and thioethers, respectively. These reactions have implications for synthesizing various chemical structures including indoles and pyrazolines (Roman, 2013).

Drug Discovery and Pharmacology

- The discovery of nonpeptide agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, is significant in pharmacological research. These agonists, identified through cell-based screening, are selective and have potential as drug leads (Croston et al., 2002).

Biological Activities and Applications

- Mannich base derivatives have been synthesized and tested for their anti-diabetic and anti-inflammatory activities. For example, novel Mannich base derivatives were created and evaluated using methods like alloxan-induced diabetic and carrageenan-induced paw oedema methods, showing significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).

Material Science and Optics

- A chalcone derivative compound showing distinct nonlinear optical absorption behavior was synthesized. This compound demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Propiedades

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-phenylethylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.ClH/c1-16-17(2)23(21-11-7-6-10-20(16)21)15-19(24)14-22-13-12-18-8-4-3-5-9-18;/h3-11,19,22,24H,12-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYSCMYFPXPICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCC3=CC=CC=C3)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)